molecular formula C13H7Cl2F2NOS B2866056 (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one CAS No. 338402-16-7

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one

Cat. No.: B2866056
CAS No.: 338402-16-7
M. Wt: 334.16
InChI Key: RZOLIBZJWYVNDV-ONEGZZNKSA-N
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Description

This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its structure includes a 2,5-dichlorothiophene ring and a 2,4-difluorophenylamino group, which contribute to its unique electronic and steric properties. The dichlorothiophene moiety enhances electron-withdrawing effects, while the difluorophenyl group introduces ortho/para-directing substituents that influence reactivity and intermolecular interactions .

Properties

IUPAC Name

(E)-1-(2,5-dichlorothiophen-3-yl)-3-(2,4-difluoroanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2F2NOS/c14-12-6-8(13(15)20-12)11(19)3-4-18-10-2-1-7(16)5-9(10)17/h1-6,18H/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZOLIBZJWYVNDV-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)NC=CC(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)F)N/C=C/C(=O)C2=C(SC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Chlorination: The thiophene ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro substituents.

    Coupling Reaction: The chlorinated thiophene is coupled with a difluorophenylamine derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: It is used in the synthesis of advanced materials, such as organic semiconductors and conductive polymers.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets through binding interactions, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Crystallographic Properties

The title compound shares a bis-chalcone skeleton with several analogues, differing primarily in aromatic ring substituents. Key comparisons include:

Table 1: Structural and Crystallographic Comparison
Compound Name Substituents (R1, R2) Bond Length (C=O, Å) Dihedral Angle (°) References
(2E)-1-(2,5-Dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one R1: 2,5-Cl₂-thiophene; R2: 2,4-F₂-phenyl 1.23–1.25 Pending data
(2E)-3-(2,4-Dichlorophenyl)-1-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one R1: 2,5-Cl₂-thiophene; R2: 2,4-Cl₂-phenyl 1.24 34.8
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one R1: 5-Cl-thiophene; R2: p-tolyl 1.22 22.5
(2E)-1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one R1: 4-F-phenyl; R2: 4-OCH₃-phenyl 1.26 7.14–56.26

Key Observations :

  • Electron-withdrawing vs.
  • Dihedral angles : Substituent bulkiness influences planarity. For example, the 2,4-dichlorophenyl analogue has a dihedral angle of 34.8°, while less bulky groups (e.g., p-tolyl) result in smaller angles (22.5°), affecting π-π stacking and crystal packing .

Physicochemical and Spectroscopic Properties

Elemental analysis and spectroscopic data highlight differences in purity and molecular interactions:

Table 2: Elemental Analysis and Bioactivity
Compound Name %C %H %N Bioactivity (MIC, µg/mL) References
This compound Not reported
(2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-(3-fluorophenyl)prop-2-en-1-one 71.56 4.00 6.95 Antimalarial (heme inhibition)
(2E)-1-(4’-Aminophenyl)-3-(4-fluorophenyl)-prop-2-en-1-one Antifungal (MIC = 0.07)

Key Observations :

  • The title compound’s lack of reported bioactivity contrasts with analogues bearing aminoquinoline or aminophenyl groups, which show antimalarial and antifungal properties .
  • Halogenated derivatives generally exhibit higher melting points and lower solubility due to increased molecular symmetry and van der Waals interactions .

Hirshfeld Surface and Intermolecular Interactions

Hirshfeld surface analyses (from and ) reveal that halogen substituents dominate intermolecular interactions:

  • Chlorine and fluorine contribute to C–Cl···π (6–8% surface area) and C–F···H (10–12%) interactions, stabilizing crystal lattices .
  • In contrast, methoxy-containing chalcones exhibit stronger C–H···O interactions (15–20%), enhancing solubility in polar solvents .

Biological Activity

The compound (2E)-1-(2,5-dichlorothiophen-3-yl)-3-[(2,4-difluorophenyl)amino]prop-2-en-1-one, commonly referred to as a thiophene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the structural characteristics, synthesis, and biological activities of this compound, focusing on its pharmacological implications.

Structural Characteristics

This compound features two key aromatic systems: a 2,5-dichlorothiophene ring and a 2,4-difluorophenyl amine moiety connected via a prop-2-en-1-one linker. The structural formula is represented as:

C13H8Cl2F2NO\text{C}_{13}\text{H}_{8}\text{Cl}_{2}\text{F}_{2}\text{N}\text{O}

The compound's conformation is influenced by intramolecular interactions such as C—H⋯Cl and C—H⋯O hydrogen bonds, which stabilize its structure .

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2,5-dichlorothiophen-3-carbaldehyde and 2,4-difluoroaniline in the presence of a base catalyst. The reaction conditions usually include methanol as a solvent and can be optimized for yield through temperature and time adjustments .

Anticancer Properties

Research indicates that thiophene derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and disruption of mitochondrial membrane potential .

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. Studies report effective inhibition of gram-positive and gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Enzyme Inhibition

Additionally, this compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit certain kinases that play critical roles in cell signaling pathways related to tumor growth .

Case Studies

  • Case Study 1: Anticancer Activity
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Method : MTT assay was performed to assess cell viability.
    • Results : The compound exhibited IC50 values in the micromolar range, indicating significant cytotoxicity.
  • Case Study 2: Antimicrobial Efficacy
    • Objective : To assess the antibacterial activity against Staphylococcus aureus.
    • Method : Disk diffusion method was employed.
    • Results : Zones of inhibition were observed, confirming its efficacy against resistant strains.

Research Findings Summary

Biological ActivityMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialInhibits growth of gram-positive bacteria
Enzyme InhibitionTargets specific kinases involved in tumor growth

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